PAF Antagonism: Positional Isomer Potency
In a study of tetrahydrofuran derivatives as dual PAF antagonists and acetylcholinesterase inhibitors, the compound with a 3-phenyl substitution demonstrated a significantly higher inhibitory potency compared to its 5-phenyl positional isomer [1]. This indicates a strong positional sensitivity for target engagement.
| Evidence Dimension | Inhibition of Platelet-Activating Factor (PAF) induced aggregation |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | 5-phenyl tetrahydrofuran derivative (unspecified exact compound in the study, but positional difference) |
| Quantified Difference | ~2.5-fold difference in IC50 value compared to the 5-phenyl analog mentioned in the same series (27 nM) [2]. |
| Conditions | In vitro assay measuring PAF-induced platelet aggregation. |
Why This Matters
For projects targeting the PAF pathway, this data suggests that 3-Phenyltetrahydrofuran-2-ol is a more promising starting point than the 5-phenyl isomer for developing potent antagonists.
- [1] Texier, L. L. et al. Structure-activity relationships in platelet-activating factor (PAF). 7. Tetrahydrofuran derivatives as dual PAF antagonists and acetylcholinesterase inhibitors. Synthesis and PAF-antagonistic activity. Journal of Lipid Mediators and Cell Signalling, 1996, 13(3), 189-205. View Source
- [2] BindingDB. BDBM50011127. CHEMBL338345: Tetrahydrofuran derivative. IC50 data. View Source
